![molecular formula C19H24N2O B5703581 2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5703581.png)
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2,5-dimethylphenylpiperazine with a phenolic compound under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. It has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes . Additionally, it induces BDNF-like neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific interaction with TRPC channels and its potential neuroprotective effects. Unlike other similar compounds, it has shown promising results in inducing neurite growth and providing neuroprotection, making it a potential candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-7-8-16(2)18(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-19(17)22/h3-8,13,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZJXUFCPSGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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